molecular formula C19H22ClN3O B5464437 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE

Cat. No.: B5464437
M. Wt: 343.8 g/mol
InChI Key: MQAHYHKCOOEBOH-UHFFFAOYSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Chemical Reactions Analysis

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it exhibits high affinity for histamine H1 receptors, which play a role in allergic reactions and inflammation . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological responses.

Comparison with Similar Compounds

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperazine derivatives.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-9-5-4-6-16(18)14-22-10-12-23(13-11-22)15-19(24)21-17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAHYHKCOOEBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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